molecular formula C15H19Cl2NO3S B2783048 N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-58-6

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2783048
CAS No.: 898425-58-6
M. Wt: 364.28
InChI Key: YBDMOGFWQMSOFR-UHFFFAOYSA-N
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Description

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex chemical compound with diverse applications in scientific research. Its unique molecular structure presents intriguing possibilities for further exploration, ranging from pharmaceutical development to material synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted benzamides .

Scientific Research Applications

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
  • 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-butyl-2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-2-3-7-18(12-6-8-22(20,21)10-12)15(19)13-9-11(16)4-5-14(13)17/h4-5,9,12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMOGFWQMSOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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